(5,7-Difluoroquinolin-3-yl)methanol
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Overview
Description
(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Difluoroquinolin-3-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions
(5,7-Difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
(5,7-Difluoroquinolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of (5,7-Difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes. Fluorinated quinolines are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in pathogens, making these compounds effective as antibacterial and antineoplastic agents .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 7-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
(5,7-Difluoroquinolin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its biological activity and chemical properties.
Properties
IUPAC Name |
(5,7-difluoroquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-7-2-9(12)8-1-6(5-14)4-13-10(8)3-7/h1-4,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRWJIAZMREOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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